molecular formula C8H7BrN2O4 B12093360 Benzamide, 5-bromo-2-methoxy-3-nitro-

Benzamide, 5-bromo-2-methoxy-3-nitro-

Cat. No.: B12093360
M. Wt: 275.06 g/mol
InChI Key: BOEPAAZFVDIMAQ-UHFFFAOYSA-N
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Description

Benzamide, 5-bromo-2-methoxy-3-nitro-, is an organic compound with the molecular formula C8H8BrNO4 This compound is characterized by the presence of a benzamide core substituted with bromine, methoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 5-bromo-2-methoxy-3-nitro-, typically involves the following steps:

    Amidation: The resulting nitro compound can then be converted to the corresponding benzamide through a reaction with ammonia or an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 5-bromo-2-methoxy-3-nitro-, can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Benzamide, 5-bromo-2-methoxy-3-nitro-, has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzamide, 5-bromo-2-methoxy-3-nitro- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the bromine and methoxy groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, 5-bromo-2-methoxy-: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    Benzamide, 5-bromo-3-nitro-: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    Benzamide, 2-methoxy-3-nitro-: Lacks the bromine atom, which can influence its reactivity in substitution reactions.

Uniqueness

Benzamide, 5-bromo-2-methoxy-3-nitro-, is unique due to the combination of bromine, methoxy, and nitro groups on the benzamide core. This specific arrangement of substituents imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H7BrN2O4

Molecular Weight

275.06 g/mol

IUPAC Name

5-bromo-2-methoxy-3-nitrobenzamide

InChI

InChI=1S/C8H7BrN2O4/c1-15-7-5(8(10)12)2-4(9)3-6(7)11(13)14/h2-3H,1H3,(H2,10,12)

InChI Key

BOEPAAZFVDIMAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)N

Origin of Product

United States

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